molecular formula C21H21NO6S B2720113 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid CAS No. 2137794-64-8

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid

Cat. No. B2720113
CAS RN: 2137794-64-8
M. Wt: 415.46
InChI Key: NMASIRYKSFLICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid” is a complex organic molecule. It is related to other compounds such as “®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid” and "2- (9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid" .


Synthesis Analysis

The synthesis of this compound could potentially involve complex organic reactions. For instance, the synthesis of a related compound, “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine”, was derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, its solubility, melting point, and boiling point would be determined by the specific functional groups present in the molecule .

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups alongside various acid- and base-labile protecting groups. It is removed conveniently by triethylamine in dry pyridine, allowing for selective deprotection in the presence of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Synthesis of Specific Acids
A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been developed, showcasing the compound's utility in creating specific acid derivatives from precursors like 3-bromopyruvic acid (Le & Goodnow, 2004).

Enantiomerically Pure Diaminobutyric Acids
The Fmoc group has been applied to synthesize enantiomerically pure diaminobutyric acids with protected α-amino groups, demonstrating its significance in creating stereochemically pure compounds for research and drug development (Schmidt et al., 1992).

Solid-Phase Peptide Synthesis
The Fmoc strategy is integral to solid-phase peptide synthesis, allowing for the construction of peptides and small proteins under a variety of conditions. This versatility is crucial for bioorganic chemistry, enabling the synthesis of biologically active and isotopically labeled peptides (Fields & Noble, 2009).

Peptide Amide Synthesis
A derivative of dimethoxybenzhydrylamine, incorporating the Fmoc group, has proven useful for the synthesis of peptide amides, highlighting its role in the efficient production of peptides with C-terminal amides (Funakoshi et al., 1988).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, its toxicity could be influenced by its specific molecular structure and the functional groups present in the molecule .

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-19(24)11-21(9-10-29(26,27)13-21)22-20(25)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASIRYKSFLICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.